

"Tris(2-chloroethyl) phosphite" synthesis from phosphorus trichloride

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Compound of Interest

Compound Name: *Tris(2-chloroethyl) phosphite*

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An In-depth Technical Guide to the Synthesis of **Tris(2-chloroethyl) phosphite** from Phosphorus Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for **Tris(2-chloroethyl) phosphite**, a significant intermediate in the production of plant growth regulators and a component in various industrial applications.^{[1][2]} The document details the reaction between phosphorus trichloride and ethylene oxide, presenting both traditional and advanced methodologies. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support laboratory and industrial-scale synthesis.

Overview of Synthesis Routes

The synthesis of **Tris(2-chloroethyl) phosphite** is primarily achieved through the exothermic reaction of phosphorus trichloride (PCl₃) with ethylene oxide.^[1] While the stoichiometry suggests a 1:3 molar ratio, process safety and efficiency have led to the development of several procedural variations.

Primary Synthesis Reaction: $\text{PCl}_3 + 3(\text{C}_2\text{H}_4\text{O}) \rightarrow \text{P}(\text{OCH}_2\text{CH}_2\text{Cl})_3$

Two principal methods are employed for this synthesis:

- **Batch Process with Simultaneous Addition:** A widely adopted and safer batch method involves the simultaneous addition of phosphorus trichloride and ethylene oxide to a pre-existing quantity (a "heel") of the **Tris(2-chloroethyl) phosphite** product.^[3] This technique helps to control the highly exothermic nature of the reaction and mitigates the risks associated with having a high concentration of unreacted ethylene oxide.^[3]
- **Continuous Flow Synthesis:** Modern approaches utilize microchannel reactors or tubular pre-mixers to achieve superior heat management and process control.^[1] In this method, reactants are continuously pumped, mixed, and reacted in a system with a high surface-area-to-volume ratio, allowing for efficient cooling and a stable, high-yield process.^[1]

An older, more hazardous method involves the gradual addition of ethylene oxide to bulk phosphorus trichloride.^[3] This procedure is generally discouraged for large-scale production due to the risk of a runaway reaction, especially if cooling systems fail.^[3]

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Method A: Batch Synthesis via Simultaneous Addition

This protocol is based on the safer, simultaneous addition method which minimizes the concentration of unreacted reagents.^[3]

Materials:

- Phosphorus trichloride (PCl_3), freshly distilled
- Ethylene oxide ($\text{C}_2\text{H}_4\text{O}$)
- **Tris(2-chloroethyl) phosphite** (for the initial heel)
- Dry ice/acetone bath

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, two dropping funnels (or syringe pumps), and a nitrogen inlet/outlet with a drying tube.
- Low-temperature cooling bath.

Procedure:

- **Reactor Setup:** Assemble the three-necked flask apparatus and ensure all glassware is flame-dried and maintained under an inert nitrogen atmosphere.
- **Heel Preparation:** Charge the flask with a "heel" of pre-formed **Tris(2-chloroethyl) phosphite**, approximately 10-20% of the planned final product volume.[\[3\]](#)
- **Cooling:** Cool the flask to a temperature between 0°C and 5°C using a dry ice/acetone bath.[\[3\]](#)
- **Reactant Addition:** Begin vigorous stirring and simultaneously add phosphorus trichloride and ethylene oxide dropwise from separate funnels over a period of 2.5 to 3 hours. Maintain a molar ratio of ethylene oxide to phosphorus trichloride between 3.2:1 and 3.9:1.[\[3\]](#)
- **Temperature Control:** Carefully monitor the reaction temperature and adjust the addition rate to maintain it within the 0°C to 10°C range.[\[3\]](#) The reaction is highly exothermic.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir for an additional hour while maintaining the low temperature.
- **Product Isolation:** Isolate the final product by removing any excess ethylene oxide and other volatile components via vacuum stripping. The product is typically used without further purification for many applications.[\[3\]](#)

Method B: Continuous Flow Synthesis in a Microreactor

This protocol describes a continuous process for large-scale, efficient production with enhanced safety.[\[1\]](#)

Materials:

- Phosphorus trichloride (PCl₃)

- Ethylene oxide (C₂H₄O)
- Industrial white oil (refrigerant)

Equipment:

- Two high-pressure pumps for reactant delivery.
- A tubular pre-mixer with static mixing elements.
- A multi-stage microchannel reaction device coupled with a refrigerant cooling unit.
- Product collection vessel.

Procedure:

- **System Preparation:** Start the refrigerant cooling unit for the microchannel reactor.
- **Reactant Pumping:** Continuously pump phosphorus trichloride and ethylene oxide at controlled mass flow rates (e.g., 500 kg/h each) into the tubular pre-mixer.^[1]
- **Pre-mixing:** The reactants are intimately mixed in the static mixing pipes of the pre-mixer.
- **Microchannel Reaction:** The resulting mixture immediately enters the cooled, multi-stage microchannel reaction device where the exothermic reaction occurs. The high heat exchange efficiency of the device allows for precise temperature control.^[1]
- **Residence Time:** The flow rates are set to ensure sufficient residence time for the reaction to go to completion within the reactor.
- **Product Collection:** The **Tris(2-chloroethyl) phosphite** product continuously exits the reactor and is collected in a receiving vessel. This method results in a high-purity product and significantly reduces reaction time compared to batch processes.^[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of **Tris(2-chloroethyl) phosphite**.

Table 1: Reaction Conditions for **Tris(2-chloroethyl) phosphite** Synthesis

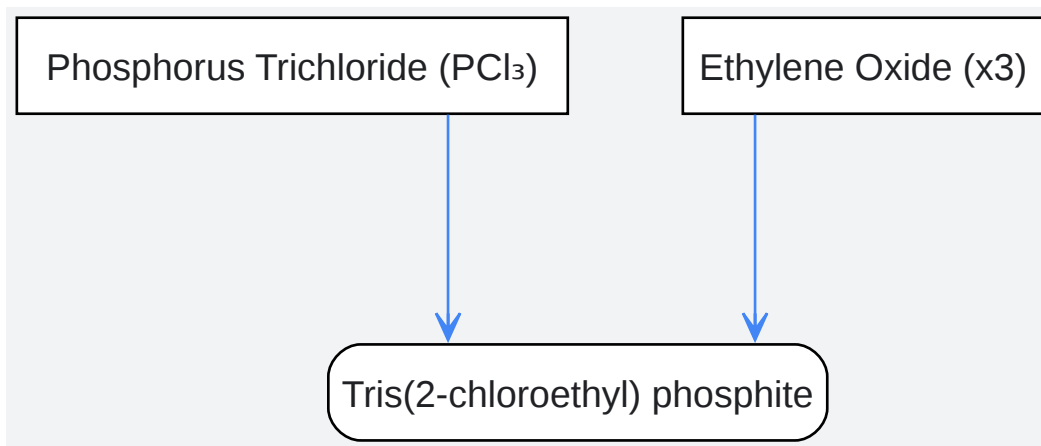
Parameter	Batch Process (Simultaneous Addition)	Continuous Flow Process
Reactants	Phosphorus trichloride, Ethylene oxide	Phosphorus trichloride, Ethylene oxide
Molar Ratio (C ₂ H ₄ O:PCl ₃)	3.2:1 to 3.9:1[3]	Stoichiometric or slight excess of C ₂ H ₄ O
Temperature	0°C to 10°C[3]	Controlled via external cooling unit[1]
Catalyst	Not required (can use chloroethanol)[2][3]	Not typically required
Reaction Time	2.5 - 4 hours[3]	Continuous (residence time dependent)[1]
Pressure	Atmospheric	Dependent on pump/system parameters

Table 2: Physical and Chemical Properties of **Tris(2-chloroethyl) phosphite**

Property	Value
CAS Number	140-08-9[2][4]
Molecular Formula	C ₆ H ₁₂ Cl ₃ O ₃ P[2]
Molecular Weight	269.49 g/mol
Appearance	Colorless liquid with a characteristic odor[4]
Boiling Point	112-115 °C @ 2 mm Hg[4]
Density	1.328 g/mL at 25 °C[4]
Refractive Index (n _D ²⁰)	1.487[4]
Solubility	Insoluble in water (hydrolyzes); miscible with most common organic solvents[4]

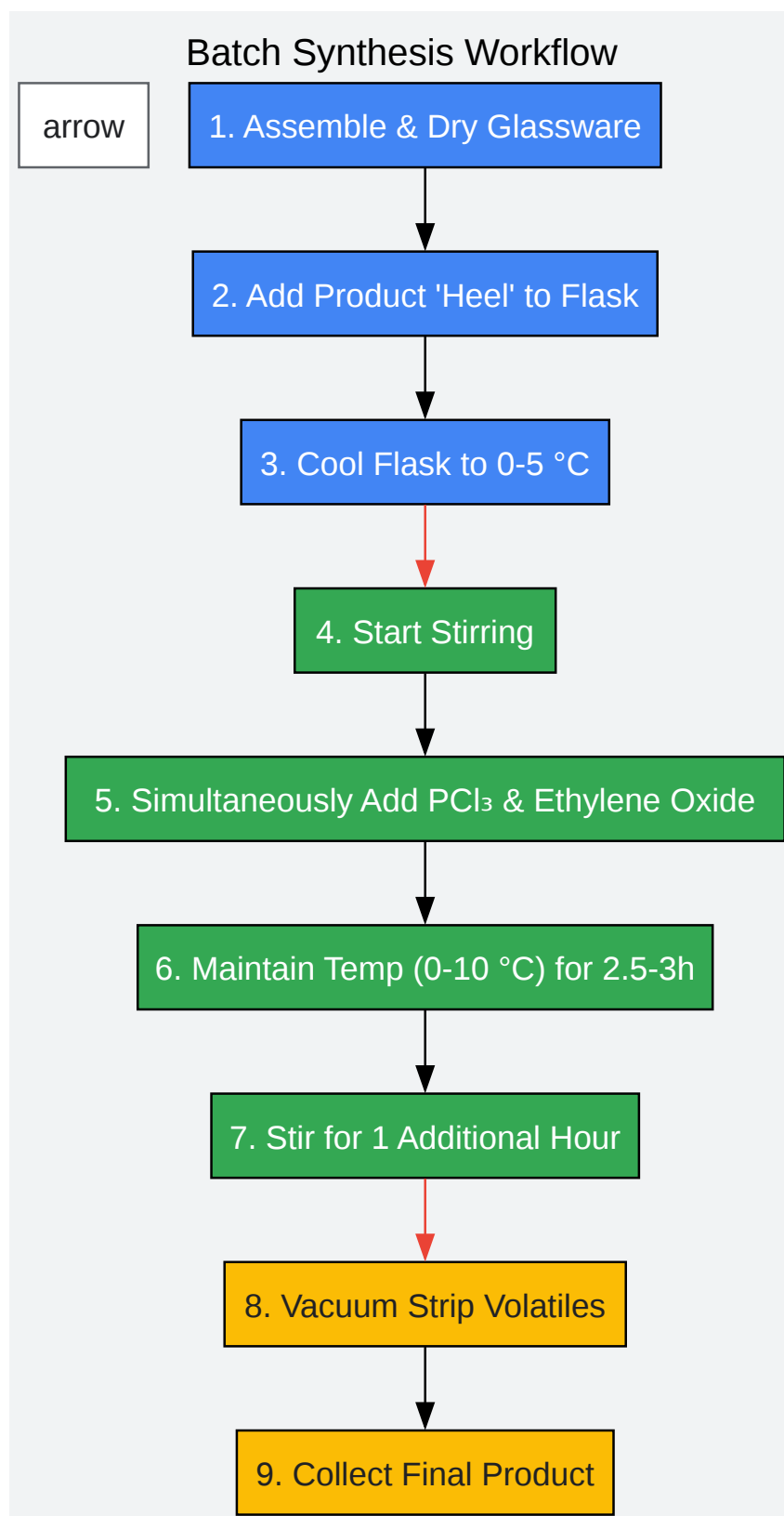
Mandatory Visualizations

The following diagrams illustrate the chemical reaction and experimental workflows.



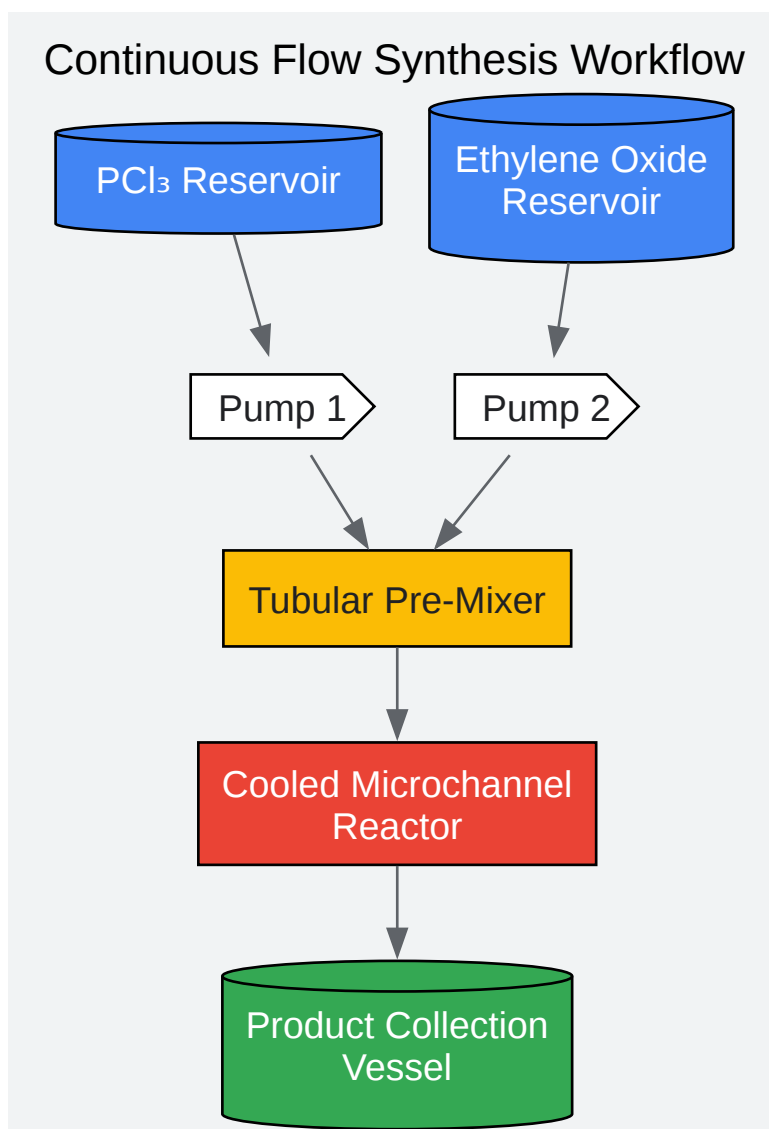
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Caption: Chemical reaction for the synthesis of **Tris(2-chloroethyl) phosphite**.



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Caption: Experimental workflow for the batch synthesis process.



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Caption: Experimental workflow for the continuous flow synthesis process.

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